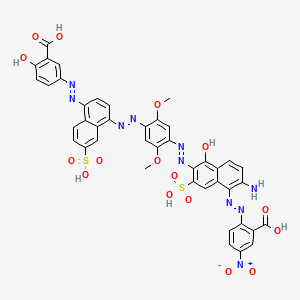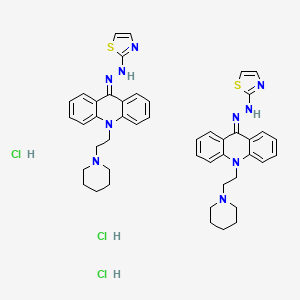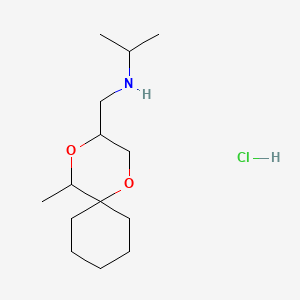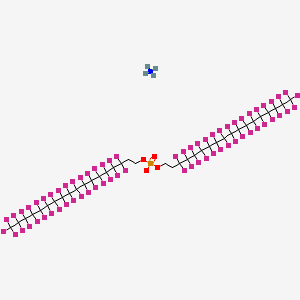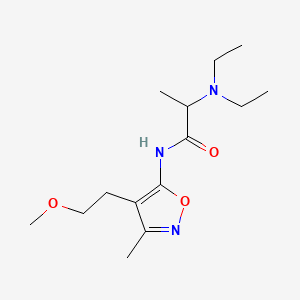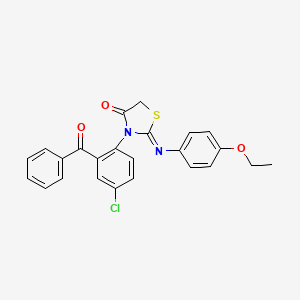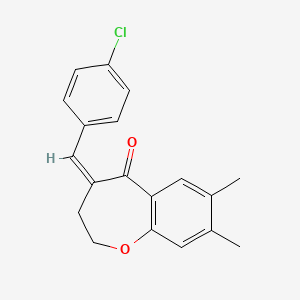
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-4-((4-chlorophényl)méthylène)-7,8-diméthyl-1-benzoxépine-5(2H)-one est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence d'un système cyclique benzoxépine, qui est un cycle à sept chaînons contenant à la fois des parties oxygène et benzène, ainsi que des substituants chlorophényle et diméthyle.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 3,4-Dihydro-4-((4-chlorophényl)méthylène)-7,8-diméthyl-1-benzoxépine-5(2H)-one implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la condensation de la 4-chlorobenzaldéhyde avec la 7,8-diméthyl-1-benzoxépine-5(2H)-one en conditions basiques. La réaction est souvent réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant comme l'éthanol ou le méthanol. Le mélange réactionnel est généralement chauffé à reflux pour faciliter le processus de condensation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin d'assurer un rendement élevé et une pureté élevée du produit final. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent également être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-Dihydro-4-((4-chlorophényl)méthylène)-7,8-diméthyl-1-benzoxépine-5(2H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour convertir les groupes carbonyle en alcools.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les thiols pour former de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nucléophiles comme les amines en présence d'une base telle que la triéthylamine.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction produit généralement des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels.
Applications de recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigué pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique en raison de sa structure chimique unique et de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 3,4-Dihydro-4-((4-chlorophényl)méthylène)-7,8-diméthyl-1-benzoxépine-5(2H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3-Dihydro-4H-pyran : Un composé structurellement lié avec un cycle à six chaînons contenant de l'oxygène.
4-Chloro-5-(4-chlorophényl)thiéno[2,3-d]pyrimidine : Un autre composé avec un groupe chlorophényle et une activité biologique potentielle.
Unicité
Le 3,4-Dihydro-4-((4-chlorophényl)méthylène)-7,8-diméthyl-1-benzoxépine-5(2H)-one est unique en raison de son système cyclique benzoxépine et de ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
124392-65-0 |
|---|---|
Formule moléculaire |
C19H17ClO2 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)methylidene]-7,8-dimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C19H17ClO2/c1-12-9-17-18(10-13(12)2)22-8-7-15(19(17)21)11-14-3-5-16(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3/b15-11- |
Clé InChI |
IJPMPMHZDAYRMP-PTNGSMBKSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)OCC/C(=C/C3=CC=C(C=C3)Cl)/C2=O |
SMILES canonique |
CC1=CC2=C(C=C1C)OCCC(=CC3=CC=C(C=C3)Cl)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


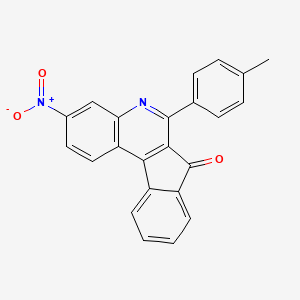
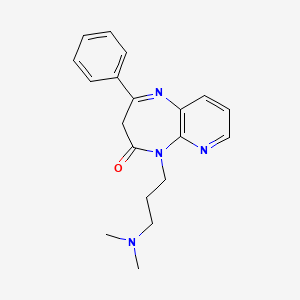

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
